2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound known for its intriguing structure and potential applications. This compound is characterized by a thienopyrimidine core fused with various functional groups, giving it a unique chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable guanidine precursor.
Attachment of Butyl Group: The introduction of the butyl group is generally achieved through an alkylation reaction.
Addition of Methoxyethyl and Acetamide Groups: The final steps involve the incorporation of the methoxyethyl and acetamide functional groups via nucleophilic substitution and acylation reactions respectively.
Industrial Production Methods On an industrial scale, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, employing high-pressure reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfone or sulfoxide derivatives.
Reduction: Reduction can occur at the pyrimidinone moiety, resulting in various reduced intermediates.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the acetamide and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Metal hydrides such as sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Reduced pyrimidinone derivatives.
Substitution Products: Varied, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can serve as a precursor for synthesizing more complex molecules due to its reactive functional groups. Biology: In biological studies, it might be used for investigating enzyme-substrate interactions given its unique structure. Medicine: Its structural similarity to other bioactive molecules makes it a candidate for drug development, especially as enzyme inhibitors. Industry: Potential applications in developing specialty chemicals and materials due to its diverse reactivity profile
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-4-7-17-14(20)13-11(5-9-23-13)18(15(17)21)10-12(19)16-6-8-22-2/h5,9H,3-4,6-8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGHLNOBBZGJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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